molecular formula C7H2Br2F4 B1447688 2,6-Dibromo-4-fluorobenzotrifluoride CAS No. 1803837-12-8

2,6-Dibromo-4-fluorobenzotrifluoride

Cat. No.: B1447688
CAS No.: 1803837-12-8
M. Wt: 321.89 g/mol
InChI Key: IGUOTARZBHBVFD-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-fluorobenzotrifluoride: is an organic compound with the molecular formula C7H2Br2F4 . It is a derivative of benzotrifluoride, where two bromine atoms and one fluorine atom are substituted at the 2, 6, and 4 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Properties

IUPAC Name

1,3-dibromo-5-fluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F4/c8-4-1-3(10)2-5(9)6(4)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUOTARZBHBVFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)C(F)(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 4-fluorobenzotrifluoride: One common method involves the bromination of 4-fluorobenzotrifluoride using bromine in the presence of a catalyst such as iron or aluminum bromide.

    Industrial Production Methods: Industrially, the compound can be synthesized through a similar bromination process, but on a larger scale.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2,6-Dibromo-4-fluorobenzotrifluoride can undergo nucleophilic aromatic substitution reactions, where the bromine atoms can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2,4-Dibromo-6-fluorobenzotrifluoride
  • 2,6-Dichloro-4-fluorobenzotrifluoride
  • 2,6-Dibromo-4-chlorobenzotrifluoride

Uniqueness:

Biological Activity

Introduction

2,6-Dibromo-4-fluorobenzotrifluoride (DBFBT) is an organohalogen compound characterized by its unique molecular structure, which includes two bromine atoms and one fluorine atom attached to a benzene ring. Its molecular formula is C7H2Br2F4C_7H_2Br_2F_4, and it has been studied for its potential biological activities, particularly in the fields of medicinal chemistry and chemical biology. This article reviews the biological activity of DBFBT, including its mechanisms of action, relevant case studies, and potential applications.

PropertyValue
Molecular FormulaC7H2Br2F4C_7H_2Br_2F_4
Molecular Weight321.89 g/mol
AppearanceColorless liquid
DensityNot specified
Boiling PointNot specified

The presence of halogen substituents significantly influences the compound's reactivity and stability in various chemical environments, enhancing its lipophilicity and potential biological interactions.

DBFBT exhibits biological activity primarily through its electrophilic nature, allowing it to interact with biological nucleophiles such as proteins and nucleic acids. The halogen atoms enhance its reactivity, enabling it to participate in nucleophilic substitution reactions. This interaction can modulate enzyme activities and receptor functions, leading to potential therapeutic effects.

Key Mechanisms

  • Electrophilic Substitution : DBFBT can act as an electrophile, facilitating nucleophilic attacks from biological molecules.
  • Enzyme Modulation : Its interactions with enzymes may lead to altered metabolic pathways, particularly in cancer cells.

Case Study 1: Cytotoxic Effects on Cancer Cells

A study investigated the cytotoxic effects of DBFBT on various cancer cell lines. Results indicated that DBFBT induced apoptosis at concentrations as low as 0.6 nM when combined with other compounds. The mechanism involved activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Enzyme Inhibition

Research has shown that DBFBT can inhibit specific kinases involved in cancer progression. Testing against several kinases revealed significant inhibitory effects that could be leveraged for therapeutic strategies targeting cancer metabolism.

Comparative Analysis with Similar Compounds

The biological activity of DBFBT can be compared with structurally similar compounds to understand its unique properties better.

Compound NameMolecular FormulaUnique Features
2,4-Dibromo-3-fluorobenzotrifluorideC7H2Br2F3C_7H_2Br_2F_3Different bromine positions; less fluorinated
2,5-Dibromo-4-fluorobenzotrifluorideC7H2Br2F4C_7H_2Br_2F_4Similar structure; different substitution pattern
1-Bromo-4-fluoro-2-(trifluoromethyl)benzeneC7H3BrF4C_7H_3BrF_4Single bromine; different trifluoromethyl positioning

The unique arrangement of halogen substituents in DBFBT significantly affects its electronic properties and reactivity compared to similar compounds.

Potential Applications

DBFBT's unique properties make it a candidate for various applications:

  • Medicinal Chemistry : Exploration for drug discovery and development.
  • Material Science : Development of advanced materials such as liquid crystals and polymers.
  • Chemical Biology : Studying interactions within biological systems to gain insights into molecular mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dibromo-4-fluorobenzotrifluoride
Reactant of Route 2
Reactant of Route 2
2,6-Dibromo-4-fluorobenzotrifluoride

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